

# Cenicriviroc's Antifibrotic Effects: A Comparative Analysis of Human and Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |  |  |
|----------------------|--------------|-----------|--|--|
| Compound Name:       | Cenicriviroc |           |  |  |
| Cat. No.:            | B192934      | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

**Cenicriviroc** (CVC), a dual antagonist of C-C chemokine receptor types 2 (CCR2) and 5 (CCR5), has been investigated as a potential therapeutic agent for liver fibrosis, particularly in the context of nonalcoholic steatohepatitis (NASH). This guide provides a comprehensive comparison of the effects of CVC on fibrotic biomarkers in human clinical trials versus preclinical animal studies, supported by experimental data and detailed methodologies.

## **Executive Summary**

Preclinical animal models demonstrated promising antifibrotic effects of **Cenicriviroc**, showing significant reductions in key fibrotic markers. However, these promising results did not fully translate into the expected efficacy in large-scale human clinical trials. While the Phase 2b CENTAUR study showed a statistically significant improvement in fibrosis for a secondary endpoint, the subsequent Phase 3 AURORA trial failed to meet its primary endpoint for fibrosis improvement. This discrepancy highlights the complexities of translating preclinical findings to clinical outcomes in the context of a multifactorial disease like NASH.

# **Quantitative Data Comparison**

The following tables summarize the quantitative data on the effects of **Cenicriviroc** on various fibrotic and inflammatory biomarkers from key human and animal studies.





Table 1: Effect of **Cenicriviroc** on Histological and Serum Fibrotic Biomarkers in Human Clinical Trials



| Biomarker/<br>Endpoint                                                         | Study                 | Treatment<br>Group                  | Placebo<br>Group | Outcome                                                      | Citation |
|--------------------------------------------------------------------------------|-----------------------|-------------------------------------|------------------|--------------------------------------------------------------|----------|
| Histological<br>Improvement                                                    |                       |                                     |                  |                                                              |          |
| ≥1-stage fibrosis improvement without worsening of NASH (Year 1)               | CENTAUR<br>(Phase 2b) | 20%                                 | 10%              | Statistically significant improvement (p=0.02)               | [1][2]   |
| ≥1-stage fibrosis improvement without worsening of steatohepatiti s (Month 12) | AURORA<br>(Phase 3)   | 22.3%                               | 25.5%            | No<br>statistically<br>significant<br>difference<br>(p=0.21) | [3]      |
| Maintained<br>fibrosis<br>response at<br>Year 2 (in<br>Year 1<br>responders)   | CENTAUR<br>(Phase 2b) | 60%                                 | 30%              | Twice the proportion on CVC maintained benefit               | [4][5]   |
| Serum<br>Biomarkers                                                            |                       |                                     |                  |                                                              |          |
| PRO-C3<br>Levels                                                               | CENTAUR<br>(Phase 2b) | Consistent reductions in responders | -                | Associated with fibrosis response                            | [4]      |
| Enhanced<br>Liver Fibrosis<br>(ELF) Scores                                     | CENTAUR<br>(Phase 2b) | Consistent reductions in responders | -                | Associated with fibrosis response                            | [4]      |



| APRI and<br>FIB-4 Scores                                    | CENTAUR<br>(Phase 2b)    | -                                  | Increases in<br>non-<br>responders | Associated with lack of fibrosis response             | [4] |
|-------------------------------------------------------------|--------------------------|------------------------------------|------------------------------------|-------------------------------------------------------|-----|
| High-<br>sensitivity C-<br>reactive<br>protein (hs-<br>CRP) | CENTAUR<br>(Phase 2b)    | Marked<br>reductions               | -                                  | Reduction in systemic inflammation                    | [6] |
| Interleukin-6<br>(IL-6)                                     | CENTAUR<br>(Phase 2b)    | Marked reductions                  | -                                  | Reduction in systemic inflammation                    | [6] |
| Fibrinogen                                                  | CENTAUR<br>(Phase 2b)    | Marked reductions                  | -                                  | Reduction in systemic inflammation                    | [6] |
| Soluble CD14<br>(sCD14)                                     | CENTAUR<br>(Phase 2b)    | Marked reductions                  | -                                  | Reduction in monocyte activation                      | [6] |
| Transforming growth factor-beta 1 (TGF-β1)                  | HIV-infected individuals | -0.74 ng/mL<br>(median<br>change)  | -                                  | Statistically<br>significant<br>decrease<br>(p=0.006) | [7] |
| C-terminal pro-peptide of collagen type                     | HIV-infected individuals | -28.12 ng/mL<br>(median<br>change) | -                                  | Statistically significant decrease (p<0.0001)         | [7] |

Table 2: Effect of Cenicriviroc on Fibrotic Biomarkers in Animal Models



| Biomarker                                                | Animal Model                                      | Treatment<br>Dose                      | Outcome                                          | Citation   |
|----------------------------------------------------------|---------------------------------------------------|----------------------------------------|--------------------------------------------------|------------|
| Collagen<br>Deposition                                   | Thioacetamide-<br>induced liver<br>fibrosis (rat) | ≥20 mg/kg/day                          | Significant reduction (p < 0.05)                 | [8][9][10] |
| Diet-induced<br>NASH (mouse)                             | ≥20 mg/kg/day                                     | Significant reduction (p < 0.05)       | [8][9][10]                                       |            |
| Unilateral ureteral obstruction (kidney fibrosis, mouse) | ≥20 mg/kg/day                                     | Significant<br>reduction (p <<br>0.05) | [8][9][10]                                       |            |
| Collagen Type 1<br>(COL1A1)                              |                                                   |                                        |                                                  |            |
| Protein<br>Expression                                    | Thioacetamide-<br>induced liver<br>fibrosis (rat) | ≥20 mg/kg/day                          | Significant reduction                            | [11]       |
| Diet-induced<br>NASH (mouse)                             | -                                                 | Decreased expression                   | [12]                                             |            |
| mRNA<br>Expression                                       | Thioacetamide-<br>induced liver<br>fibrosis (rat) | ≥20 mg/kg/day                          | Significant reduction                            | [11]       |
| Diet-induced<br>NASH (mouse)                             | -                                                 | Decreased expression                   | [12]                                             |            |
| Alpha-Smooth<br>Muscle Actin (α-<br>SMA)                 |                                                   |                                        |                                                  | _          |
| Protein<br>Expression                                    | Thioacetamide-<br>induced liver<br>fibrosis (rat) | 30 and 100<br>mg/kg                    | 14-22% reduction (not statistically significant) | [11]       |



| Diet-induced<br>NASH (mouse)           | -                                                    | Decreased expression | [12]                                   |            |
|----------------------------------------|------------------------------------------------------|----------------------|----------------------------------------|------------|
| NAFLD Activity<br>Score (NAS)          | Diet-induced<br>NASH (mouse)                         | ≥20 mg/kg/day        | Significant reduction (p < 0.05)       | [8][9][10] |
| Monocyte/Macro<br>phage<br>Recruitment | Thioglycollate-<br>induced<br>peritonitis<br>(mouse) | ≥20 mg/kg/day        | Significant<br>reduction (p <<br>0.05) | [8][9][10] |

# **Signaling Pathways and Experimental Workflows**

The following diagrams illustrate the proposed mechanism of action of **Cenicriviroc** and a typical experimental workflow for assessing its antifibrotic effects.





Click to download full resolution via product page

Figure 1: **Cenicriviroc**'s Mechanism of Action in Liver Fibrosis.





Click to download full resolution via product page

Figure 2: General Experimental Workflow in Preclinical Animal Studies.

# **Detailed Experimental Protocols**

Human Studies (CENTAUR and AURORA Trials)



- Liver Biopsy and Histological Assessment: Liver biopsies were performed at baseline and at specified follow-up times (e.g., Year 1 and Year 2 in CENTAUR, Month 12 in AURORA).[3][4]
   Biopsy samples were evaluated by central pathologists blinded to treatment allocation.
   Fibrosis was staged according to the NASH Clinical Research Network (CRN) system.[4][13]
- Serum Biomarker Analysis:
  - PRO-C3, ELF Score, APRI, and FIB-4: These non-invasive markers of fibrosis were measured from serum samples at various time points throughout the studies.[4]
  - Inflammatory Biomarkers (hs-CRP, IL-6, Fibrinogen, sCD14): Serum levels were quantified using standard immunoassay techniques (e.g., ELISA) to assess systemic inflammation and monocyte activation.[6]
  - TGF-β1 and CICP: Measured by ELISA in a study with HIV-infected individuals.

#### **Animal Studies**

- Fibrosis Induction Models:
  - Thioacetamide (TAA)-Induced Liver Fibrosis (Rats): TAA was administered to induce chronic liver injury and fibrosis.[11]
  - Diet-Induced NASH (Mice): Mice were fed a diet deficient in methionine and choline or a high-fat diet to induce NASH and fibrosis.[11][12]
  - Unilateral Ureteral Obstruction (UUO) (Mice): A model for renal fibrosis.[11]
- Assessment of Fibrosis and Related Markers:
  - Histology: Liver and kidney sections were stained with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red/Picrosirius Red for collagen deposition.[11][12]
  - Hydroxyproline Assay: The total collagen content in tissue homogenates was quantified by measuring the amount of hydroxyproline, a major component of collagen.[14][15]
  - $\circ$  Immunohistochemistry (IHC): Tissue sections were stained with specific antibodies to detect the expression and localization of proteins such as α-SMA (a marker of activated



hepatic stellate cells) and Collagen Type I.[11][16]

- Gene Expression Analysis (RT-qPCR): RNA was extracted from tissues, and the
  expression levels of fibrotic genes (e.g., Col1a1, Acta2 [α-SMA], Timp1) were quantified
  using reverse transcription-quantitative polymerase chain reaction.[11]
- Protein Expression Analysis (Western Blot): Protein lysates from tissues were separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies to quantify the levels of target proteins like α-SMA and Collagen Type I.[11]
- Enzyme-Linked Immunosorbent Assay (ELISA): Used to measure the concentration of specific proteins (e.g., cytokines, chemokines) in plasma or tissue homogenates.

## Conclusion

The journey of **Cenicriviroc** from promising preclinical results to challenging clinical trial outcomes underscores the critical need for a deeper understanding of the translatability of animal models to human disease. While CVC demonstrated a clear biological effect on the CCR2/CCR5 pathways and associated inflammatory and fibrotic markers in animal models, the clinical benefit in a heterogeneous human NASH population with advanced fibrosis proved to be limited. This comparison guide serves as a valuable resource for researchers in the field of fibrosis and drug development, highlighting the importance of robust preclinical models and the careful selection of biomarkers and clinical endpoints for future studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. A Randomized, Placebo-Controlled Trial of Cenicriviroc for Treatment of Nonalcoholic Steatohepatitis with Fibrosis CENTAUR Study [natap.org]
- 2. A randomized, placebo-controlled trial of cenicriviroc for treatment of nonalcoholic steatohepatitis with fibrosis PubMed [pubmed.ncbi.nlm.nih.gov]

## Validation & Comparative





- 3. Cenicriviroc Lacked Efficacy to Treat Liver Fibrosis in Nonalcoholic Steatohepatitis: AURORA Phase III Randomized Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. providence.elsevierpure.com [providence.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. A randomized, placebo-controlled trial of cenicriviroc for treatment of nonalcoholic steatohepatitis with fibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cenicriviroc, a dual CCR2 and CCR5 antagonist leads to a reduction in plasma fibrotic biomarkers in persons living with HIV on antiretroviral therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of Liver and Kidney Fibrosis | PLOS One [journals.plos.org]
- 9. Making sure you're not a bot! [academiccommons.columbia.edu]
- 10. Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of Liver and Kidney Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of Liver and Kidney Fibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prolonged cenicriviroc therapy reduces hepatic fibrosis despite steatohepatitis in a dietinduced mouse model of nonalcoholic steatohepatitis PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cenicriviroc, a cytokine receptor antagonist, potentiates all-trans retinoic acid in reducing liver injury in cholestatic rodents PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antifibrotic effects of a tissue inhibitor of metalloproteinase-1 antibody on established liver fibrosis in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Cenicriviroc's Antifibrotic Effects: A Comparative Analysis of Human and Animal Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b192934#cenicriviroc-s-effect-on-fibrotic-biomarkers-in-human-vs-animal-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com